molecular formula C12H18Cl2N2O4 B12055738 3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate

3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate

Cat. No.: B12055738
M. Wt: 325.19 g/mol
InChI Key: RXCRMUQUBPESMX-UHFFFAOYSA-N
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Description

3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate typically involves the reaction of quinoline derivatives with alanine under specific conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The dihydrate form is obtained by crystallization from an aqueous solution.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high purity and yield. The process includes the careful control of temperature, pH, and reaction time to optimize the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Amodiaquine Hydrochloride: Another quinoline derivative with similar properties.

    Quinidine: A compound with a similar quinoline structure, used as an antiarrhythmic agent.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

Uniqueness

3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate is unique due to its specific structure, which allows it to interact with a wide range of biological targets

Properties

Molecular Formula

C12H18Cl2N2O4

Molecular Weight

325.19 g/mol

IUPAC Name

2-amino-3-quinolin-4-ylpropanoic acid;dihydrate;dihydrochloride

InChI

InChI=1S/C12H12N2O2.2ClH.2H2O/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11;;;;/h1-6,10H,7,13H2,(H,15,16);2*1H;2*1H2

InChI Key

RXCRMUQUBPESMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N.O.O.Cl.Cl

Origin of Product

United States

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